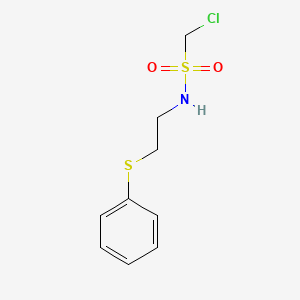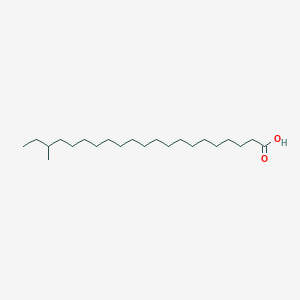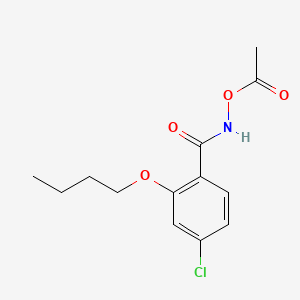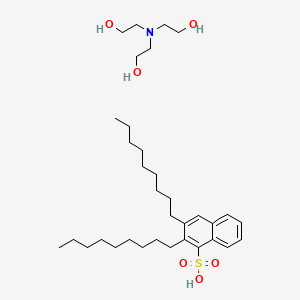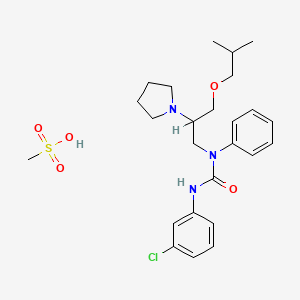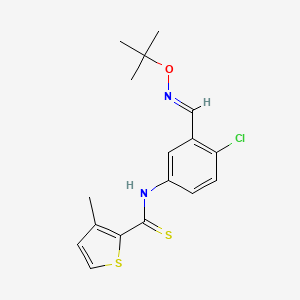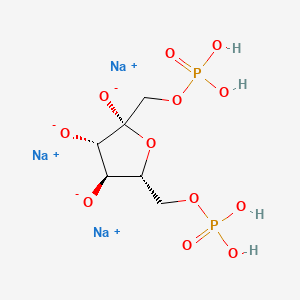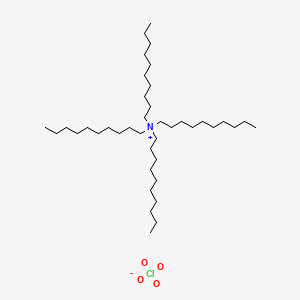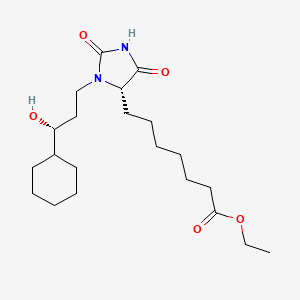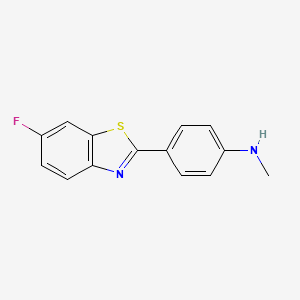
4-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylaniline is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a fluorine atom at the 6th position of the benzothiazole ring and a methyl group attached to the nitrogen atom of the aniline moiety
准备方法
The synthesis of 4-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylaniline typically involves the condensation of 6-fluoro-2-aminobenzothiazole with N-methylaniline. The reaction is usually carried out under mild conditions using a suitable condensing agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
4-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically occurs at the aniline moiety, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions often target the benzothiazole ring, resulting in the formation of dihydrobenzothiazole derivatives.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This substitution reaction is facilitated by the electron-withdrawing nature of the fluorine atom, making the carbon atom more susceptible to nucleophilic attack.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound has been investigated for its potential as an enzyme inhibitor.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and dyes. Its unique electronic properties make it suitable for applications in optoelectronic devices and sensors.
作用机制
The mechanism of action of 4-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylaniline involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, the compound binds to the active site of the target enzyme, preventing the substrate from accessing the catalytic site. This inhibition can lead to a decrease in the enzyme’s activity, thereby modulating the physiological processes regulated by the enzyme .
In the case of its antinociceptive effects, the compound may interact with receptors involved in pain signaling pathways, such as the transient receptor potential vanilloid subtype 1 (TRPV1) or peroxisome proliferator-activated receptor-α (PPAR-α). By modulating these pathways, the compound can reduce pain perception and inflammation .
相似化合物的比较
4-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylaniline can be compared with other benzothiazole derivatives, such as:
4-(6-fluoro-1,3-benzothiazol-2-yl)-1H-pyrazol-5-amine: This compound shares the benzothiazole core but differs in the substituent attached to the nitrogen atom.
N-[4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]-L-alaninamide: This derivative has shown potential as an antifungal agent and is structurally similar to this compound, with an additional alaninamide moiety.
1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl diamides: These compounds have been synthesized as potential antifungal agents and share the benzothiazole core with different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
1071423-41-0 |
|---|---|
分子式 |
C14H11FN2S |
分子量 |
258.32 g/mol |
IUPAC 名称 |
4-(6-fluoro-1,3-benzothiazol-2-yl)-N-methylaniline |
InChI |
InChI=1S/C14H11FN2S/c1-16-11-5-2-9(3-6-11)14-17-12-7-4-10(15)8-13(12)18-14/h2-8,16H,1H3 |
InChI 键 |
QLWFXLJVGCECSV-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


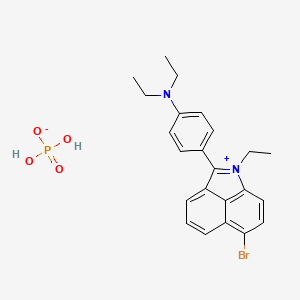
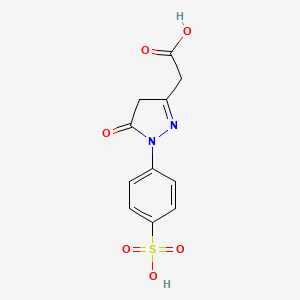
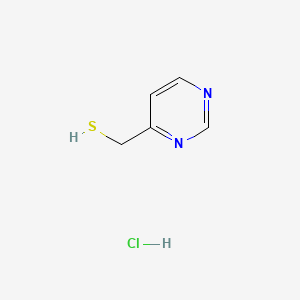
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12693229.png)
